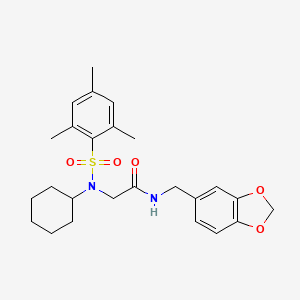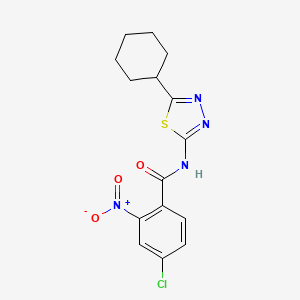![molecular formula C21H17NO5 B3520632 DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE](/img/structure/B3520632.png)
DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE
Übersicht
Beschreibung
DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science. The compound’s structure includes a naphthylcarbonyl group attached to an aminoterephthalate backbone, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 1-naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques is crucial to meet the stringent quality standards required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and high-performance materials.
Wirkmechanismus
The mechanism of action of DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The naphthylcarbonyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the aminoterephthalate backbone can form hydrogen bonds with polar functional groups. These interactions contribute to the compound’s ability to modulate biological processes and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIMETHYL 2-AMINOTEREPHTHALATE: Shares the aminoterephthalate backbone but lacks the naphthylcarbonyl group.
DIMETHYL 5-(2-AMINO-4-(METHOXYCARBONYL)PHENOXY)ISOPHTHALATE: Contains a similar aromatic structure but with different substituents.
Uniqueness
DIMETHYL 2-[(1-NAPHTHYLCARBONYL)AMINO]TEREPHTHALATE is unique due to the presence of the naphthylcarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in π-π stacking interactions and increases its potential for use in advanced materials and biological applications.
Eigenschaften
IUPAC Name |
dimethyl 2-(naphthalene-1-carbonylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-26-20(24)14-10-11-17(21(25)27-2)18(12-14)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAZCPYVTWVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B3520551.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3520558.png)

![3-(5-bromo-2-methoxyphenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3520569.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3520572.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3520591.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3520602.png)

![5-[4-(diethylamino)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3520613.png)
![N-[2-(4-morpholinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3520617.png)
![1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B3520622.png)

